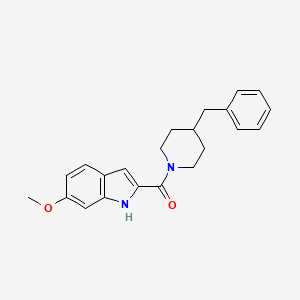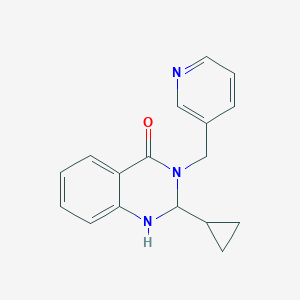![molecular formula C19H28N2O4S B7535731 (2-Methylsulfonylphenyl)-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone](/img/structure/B7535731.png)
(2-Methylsulfonylphenyl)-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylsulfonylphenyl)-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone, also known as MPMP, is a synthetic compound that has shown potential in scientific research.
Mechanism of Action
(2-Methylsulfonylphenyl)-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone acts as a selective antagonist of the α3β4 nicotinic acetylcholine receptor (nAChR). This receptor is involved in various physiological processes, including pain perception, cognitive function, and addiction. By blocking this receptor, (2-Methylsulfonylphenyl)-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone may modulate these processes and provide therapeutic benefits.
Biochemical and Physiological Effects:
Studies have shown that (2-Methylsulfonylphenyl)-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone can reduce neuropathic pain in animal models by blocking the α3β4 nAChR. It has also been shown to have antidepressant and anxiolytic effects in animal models. In addition, (2-Methylsulfonylphenyl)-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone has been found to reduce nicotine self-administration in rats, suggesting its potential as a treatment for nicotine addiction.
Advantages and Limitations for Lab Experiments
One advantage of using (2-Methylsulfonylphenyl)-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone in lab experiments is its specificity for the α3β4 nAChR. This allows researchers to study the effects of blocking this receptor without affecting other nAChRs. However, one limitation is the lack of clinical data on the safety and efficacy of (2-Methylsulfonylphenyl)-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone in humans.
Future Directions
Future research on (2-Methylsulfonylphenyl)-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone could focus on its potential as a treatment for various conditions, including neuropathic pain, depression, anxiety, and addiction. Studies could investigate the safety and efficacy of (2-Methylsulfonylphenyl)-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone in humans and explore its mechanism of action in more detail. In addition, researchers could investigate the potential of (2-Methylsulfonylphenyl)-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone as a tool for studying the α3β4 nAChR and its role in various physiological processes.
Synthesis Methods
(2-Methylsulfonylphenyl)-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone can be synthesized using a multistep process that involves the reaction of 2-methylsulfonylphenylboronic acid with 4-(2-chloroethyl)piperidine hydrochloride, followed by the reaction with morpholine and then the coupling reaction with 4-(4,4-dimethyl-2-oxo-1,3,2-dioxaborolan-2-yl)benzaldehyde. The final product is obtained after purification and isolation.
Scientific Research Applications
(2-Methylsulfonylphenyl)-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone has been studied for its potential use as a therapeutic agent for various conditions, including neuropathic pain, depression, and anxiety. It has also been investigated for its potential as a treatment for drug addiction.
properties
IUPAC Name |
(2-methylsulfonylphenyl)-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4S/c1-26(23,24)18-5-3-2-4-17(18)19(22)21-10-7-16(8-11-21)6-9-20-12-14-25-15-13-20/h2-5,16H,6-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVIDFXVBXHOFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)N2CCC(CC2)CCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylsulfonylphenyl)-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-[(dimethylamino)methyl]phenyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B7535649.png)
![1-[[3-[[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]carbamoylamino]phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B7535655.png)
![4-chloro-2-methoxy-N-[(4-methylmorpholin-2-yl)methyl]benzamide](/img/structure/B7535672.png)


![2-(cyclohexylmethyl)-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7535691.png)
![1-(2-Methylsulfonylethyl)-3-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]urea](/img/structure/B7535697.png)
![N'-(4-cyanobenzoyl)-2-[(3-fluorophenyl)methyl]pyrrolidine-1-carbohydrazide](/img/structure/B7535707.png)
![2-[(4-Cyclopropyl-1,4-diazepan-1-yl)methyl]-5-(furan-2-yl)-1,3,4-oxadiazole](/img/structure/B7535708.png)

![1-[4-(2-Morpholin-4-ylethyl)piperidin-1-yl]-3-(1,3-thiazol-2-yl)propan-1-one](/img/structure/B7535724.png)
![(4-Chloro-2-methoxyphenyl)-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone](/img/structure/B7535729.png)
![4-Methyl-3-[3-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]-3-oxopropyl]-1,3-thiazol-2-one](/img/structure/B7535734.png)